molecular formula C13H14FNO3 B2354430 1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid CAS No. 436093-16-2

1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid

Cat. No.: B2354430
CAS No.: 436093-16-2
M. Wt: 251.257
InChI Key: RVLHLMFNCSEIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₄FNO₃ and a molecular weight of 251.26 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is utilized in several scientific research fields:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzoyl group plays a crucial role in binding to the target site, while the piperidine ring and carboxylic acid group contribute to the overall stability and solubility of the compound .

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-fluorobenzoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLHLMFNCSEIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-Fluoro-benzoyl)-piperidine-3-carboxylic acid ethyl ester (1.15 g, 4.42 mmol) was added in a mixture of EtOH/NaOH 3N:1/1 (8 ml) and the resulting heterogeneous solution was stirred at R.T for 1 h. Fuming HCl was added to the mixture until pH=1. The solution was poured with DCM. The organic layer was separated and the aqueous phase was extracted twice with DCM. The combined organic phase was washed twice with water. The solution was dried over Na2SO4, filtered and concentrated to afford 1.13 g (100%) of 1-(4-Fluoro-benzoyl)-piperidine-3-carboxylic acid as an orange oil which can be used without further purification.
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1.15 g
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EtOH NaOH
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1/1
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8 mL
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